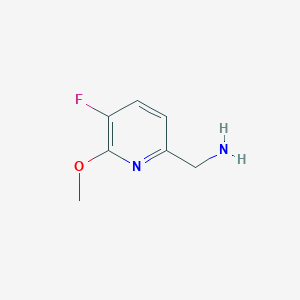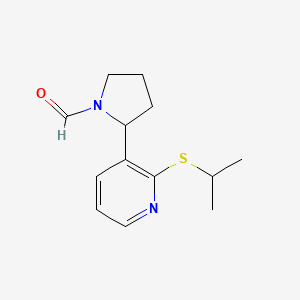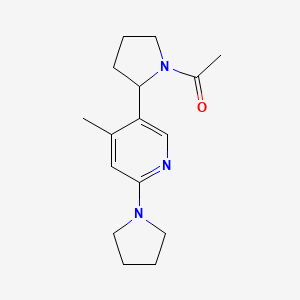
3,3-Dimethylbutan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Trimethyl-1-propanaminium iodide typically involves complex chemical synthesis methods. One common approach is the chemical reaction between heptadecafluorooctylsulfonylamine and trimethylamine in the presence of iodine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Trimethyl-1-propanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with other chemical species, particularly in the presence of metal ions.
Common reagents used in these reactions include strong acids , bases , and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl-1-propanaminium iodide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Trimethyl-1-propanaminium iodide involves its interaction with molecular targets through its perfluorinated cationic surfactant properties. It reduces surface tension, allowing it to act as an effective wetting and spreading agent. In biological systems, its interaction with DNA enhances resonance light scattering, which is proportional to the concentration of DNA .
Vergleich Mit ähnlichen Verbindungen
Trimethyl-1-propanaminium iodide can be compared with other similar compounds such as:
Perfluoroalkylsulfonyl quaternary ammonium iodides: These compounds share similar surfactant properties but may differ in their specific molecular structures and applications.
Heptadecafluorooctylsulfonylamino compounds: These compounds have similar hydrophobic and oleophobic properties but may vary in their chemical reactivity and industrial uses.
Trimethyl-1-propanaminium iodide is unique due to its specific combination of perfluorinated groups and cationic surfactant properties, making it highly effective in reducing surface tension and interacting with biological molecules .
Eigenschaften
Molekularformel |
C6H16IN |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
3,3-dimethylbutylazanium;iodide |
InChI |
InChI=1S/C6H15N.HI/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H |
InChI-Schlüssel |
MLWAFTHWTDYFMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC[NH3+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)


![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)


![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)


![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

